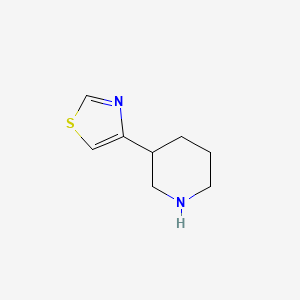

4-(Piperidin-3-yl)thiazole

Description

Significance of Heterocyclic Motifs in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry. usm.eduiipseries.org Their prevalence in nature is vast, forming the core of many essential biomolecules such as vitamins, alkaloids, and antibiotics. iipseries.orgijraset.com This natural abundance underscores their inherent biocompatibility and diverse biological functions. iipseries.orgijraset.com

In drug discovery and development, heterocyclic motifs are of paramount importance, with over 90% of newly approved drugs incorporating these structures. ijraset.com Their utility stems from several key characteristics:

Structural Diversity: The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic and steric properties, allowing for the creation of a vast array of molecular frameworks. rroij.com This diversity enables the fine-tuning of molecules to interact with specific biological targets. rroij.com

Biological Interactions: Heteroatoms enhance the polarity of molecules and facilitate crucial non-covalent interactions such as hydrogen bonding and π-π stacking with proteins, enzymes, and nucleic acids. rroij.comnih.gov These interactions are fundamental to the mechanism of action for many therapeutic agents. rroij.com

Pharmacokinetic Properties: The presence of heterocycles can favorably influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. They can enhance properties like solubility and metabolic stability, which are critical for oral bioavailability. nih.gov

The thiazole (B1198619) ring , a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a particularly privileged scaffold. nih.govnih.gov It is a key component in numerous natural products, including vitamin B1 (thiamine), and in a wide range of synthetic drugs with activities spanning antimicrobial, antiviral, anti-inflammatory, and anticancer applications. nih.govnih.govnih.gov The stability and versatile reactivity of the thiazole nucleus make it an attractive component for medicinal chemists. researchgate.net

Similarly, the piperidine (B6355638) ring , a six-membered nitrogen-containing heterocycle, is one of the most common synthetic fragments in drug design. nih.gov Found in over twenty classes of pharmaceuticals and numerous alkaloids, piperidine derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, antipsychotic, and anticancer effects. nih.govencyclopedia.pubresearchgate.net Its three-dimensional structure allows it to advantageously influence pharmacokinetic properties like lipophilicity and metabolic stability. enamine.net

The combination of these two powerful heterocyclic motifs in the 4-(Piperidin-3-yl)thiazole scaffold creates a molecule with significant potential for the development of new and effective therapeutic agents.

Overview of this compound as a Research Scaffold and its Derivatives

The this compound scaffold is a specific arrangement where a piperidine ring is connected to the 4-position of a thiazole ring. This hybrid structure has garnered attention as a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The inherent properties of both the thiazole and piperidine rings contribute to its value as a research scaffold.

The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a well-established pharmacophore known for its diverse biological activities. researchgate.net It can participate in various non-covalent interactions and is a common feature in kinase inhibitors and antimicrobial agents. The piperidine ring, a saturated six-membered heterocycle, provides conformational flexibility, which can be crucial for optimal binding to biological targets. vulcanchem.com It can also be readily substituted to modulate the physicochemical properties of the resulting molecule.

Research into derivatives of this compound has explored its potential in various therapeutic areas. For instance, derivatives have been synthesized and investigated for their potential as inhibitors of enzymes and as modulators of cellular signaling pathways. The modular nature of the scaffold allows for systematic modifications at different positions of both the thiazole and piperidine rings, facilitating structure-activity relationship (SAR) studies.

The synthesis of these derivatives often involves multi-step reaction sequences. A common approach includes the initial formation of the thiazole ring, followed by the coupling of a suitably protected piperidine derivative. Subsequent modifications can then be made to the piperidine nitrogen or other positions on the scaffold.

A summary of some researched derivatives of this compound is presented below:

| Derivative Name | Key Structural Features | Research Focus |

| tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate | Carbamate group on the thiazole ring | Intermediate in the synthesis of more complex pharmaceutical agents; potential antibacterial properties. evitachem.com |

| N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide | Thiophene-benzamide and pyridine-thiazole motifs | Potential kinase inhibitor and antimicrobial agent. vulcanchem.com |

| 2-((2-(piperidin-1-yl)ethyl)thio)-4-(pyridin-4-yl)thiazole | Piperidin-1-ylethylthio side chain | Antifungal activity. researchgate.net |

| Thiazole derivatives of disubstituted N-arylmaleimides | Incorporation of a maleimide (B117702) structure | Synthesis of novel heterocyclic compounds. derpharmachemica.com |

| Thiazole-quinolinium derivatives | Fused quinolinium ring system | Antibacterial activity, particularly against multi-drug resistant bacteria. rsc.org |

| Diaryl benzo[d]imidazo[2,1-b]thiazole derivatives | Fused benzoimidazo[2,1-b]thiazole core with aminoethoxy side chain | Potential cytotoxic activity against cancer cells. brieflands.com |

The ongoing research into this compound and its derivatives highlights the significant potential of this scaffold in the development of new therapeutic agents for a range of diseases. The ability to systematically modify the structure and explore the resulting changes in biological activity makes it a valuable tool for medicinal chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

4-piperidin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C8H12N2S/c1-2-7(4-9-3-1)8-5-11-6-10-8/h5-7,9H,1-4H2 |

InChI Key |

PHQDEERAEGZRPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CSC=N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Piperidin 3 Yl Thiazole Analogs

Influence of Substituents on Biological Activity Profiles

The biological activity of 4-(piperidin-3-yl)thiazole analogs is highly dependent on the nature and position of various substituents. Modifications to the thiazole (B1198619) ring, the piperidine (B6355638) ring, and any appended aryl groups can dramatically alter the compound's interaction with its biological target.

Research into related thiazole-containing compounds has demonstrated clear SAR trends. For instance, in a series of 2,4-disubstituted thiazole derivatives, the introduction of specific substituents on a phenyl ring attached to the thiazole moiety was shown to be beneficial for antifungal activity. nih.gov The presence of electron-withdrawing groups, such as a nitro group (NO₂), and electron-donating groups, like a methoxy (B1213986) group (OMe), in the para position of the benzene (B151609) ring at the thiazole moiety was found to enhance activity against Candida albicans and Aspergillus niger. nih.gov

In another study focused on chalcone-thiazole hybrids, the inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme was influenced by substituents on a phenyl ring. The activity was observed to increase with the number of electron-donating methoxy groups. A trimethoxy-substituted analog was identified as a highly active inhibitor. This suggests that increased electron density on the substituted phenyl ring can lead to a synergistic effect on biological activity.

Furthermore, studies on pyrazoline-thiazolidinone hybrids have highlighted that the structure of the substituent at the 4-position of the thiazole ring is a critical determinant for antitumor activity. The modification of an ester group at this position to a hydrazide, and subsequently to a hydrazone, resulted in a potentiation of the compound's antitumor properties.

The table below summarizes the influence of various substituents on the biological activity of different thiazole analog series.

| Analog Series | Substituent Position | Substituent Type | Effect on Activity | Target/Activity |

| 2,4-Disubstituted Thiazoles | para-position of benzene ring on thiazole | Electron-withdrawing (NO₂) | Beneficial | Antifungal nih.gov |

| 2,4-Disubstituted Thiazoles | para-position of benzene ring on thiazole | Electron-donating (OMe) | Beneficial | Antifungal nih.gov |

| Chalcone-Thiazole Hybrids | Phenyl ring adjacent to chalcone (B49325) | Electron-donating (OCH₃) | Increased Inhibition | 5-LOX Inhibition |

| Pyrazoline-Thiazolidinones | Position 4 of thiazole ring | Ester to Hydrazide/Hydrazone | Potentiation | Antitumor |

Stereochemical Considerations and Chiral Scaffolds in Biological Activity Enhancement

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of pharmaceuticals. mdpi.comijpsjournal.com For this compound, the piperidine ring is substituted at the C3 position, creating a chiral center. This means the compound can exist as two non-superimposable mirror images, known as enantiomers (the (R)- and (S)-isomers).

Living systems are inherently chiral, composed of chiral building blocks like L-amino acids and D-sugars. Consequently, biological targets such as enzymes and receptors are also chiral. This chirality often leads to stereoselective interactions, where one enantiomer of a drug fits into the target's binding site more effectively than the other. nih.gov The two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can exhibit significant differences in potency, metabolism, and distribution. mdpi.comnih.gov

While specific studies directly comparing the biological activities of the (R)- and (S)-enantiomers of this compound were not predominant in the reviewed literature, the fundamental principles of medicinal chemistry underscore the importance of this feature. The differential binding of enantiomers to a target can lead to one isomer being therapeutically active (the eutomer) while the other may be less active or inactive (the distomer). nih.gov

In the broader context of chiral drug development, research on other complex molecules has confirmed that stereochemistry is a critical driver for potency and pharmacokinetics. mdpi.com For example, in a study of 3-Br-acivicin isomers, only those with the "natural" (5S, αS) stereochemistry showed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the biological effect. mdpi.comnih.gov Therefore, the synthesis and evaluation of enantiomerically pure forms of this compound analogs are essential steps in drug discovery to identify the more potent isomer and optimize the therapeutic profile.

Rational Design and Lead Optimization Strategies

Rational drug design and lead optimization are processes that use the understanding of a biological target and structure-activity relationships to create more potent and selective drugs. globalresearchonline.net For thiazole-based compounds, including those with a this compound core, these strategies have been effectively employed to develop novel therapeutic agents.

One common approach is the use of molecular hybridization, which combines two or more pharmacophores (the essential features of a molecule required for biological activity) to create a new hybrid molecule with enhanced or synergistic effects. This strategy was used to design novel chalcone-thiazole hybrids as 5-lipoxygenase (5-LOX) inhibitors. By elucidating the key pharmacophoric features required for 5-LOX inhibition—such as hydrogen bond acceptors and hydrophobic centers—researchers rationally designed hybrids that incorporated both the chalcone and thiazole scaffolds to improve activity.

Computational modeling, or in silico studies, is another cornerstone of rational design. Molecular docking, for example, predicts how a molecule binds to the active site of a target protein. In the development of thiazole derivatives as cholinesterase inhibitors for Alzheimer's disease, docking studies were used to visualize how the compounds could fit into the enzyme's active site. nih.gov These studies predicted that the 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) group could establish crucial π–π interactions with key amino acid residues like Trp286, similar to the interactions of the approved drug donepezil. This insight guided the synthesis of compounds with optimized binding capabilities.

Lead optimization involves the synthetic modification of a promising lead compound to improve its drug-like properties. This can involve enhancing potency, reducing toxicity, or improving pharmacokinetics. For thiazole/thiazolidinone derivatives designed as HIV-1 reverse transcriptase (RT) inhibitors, rational design focused on facilitating hydrophobic interactions within the enzyme's non-nucleoside inhibitor binding pocket. The inclusion of the thiazole moiety and aromatic rings was a deliberate strategy to enhance π–π interactions with hydrophobic amino acid residues such as Tyr181, Tyr188, and Trp229, thereby improving RT inhibition.

Preclinical Biological Evaluation and Mechanistic Investigations of 4 Piperidin 3 Yl Thiazole Derivatives

Antiproliferative and Anticancer Research

The anticancer potential of thiazole (B1198619) derivatives, including those with a piperidinyl moiety, has been demonstrated through a variety of preclinical studies. These studies explore the direct cytotoxic effects on cancer cells, the underlying mechanisms of action, and the specific molecular targets involved in their antiproliferative activity.

A significant body of research has focused on evaluating the cytotoxic effects of 4-(piperidin-3-yl)thiazole derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for identifying compounds with potent antiproliferative activity.

Newly synthesized thiazole derivatives have demonstrated notable activity against various cancer cell lines. For instance, certain 1,3-thiazole analogues have shown considerable antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One particular compound exhibited potent activity with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. mdpi.com Other research on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones highlighted a derivative, compound 4c, as the most active, with IC50 values of 2.57 µM in MCF-7 (breast cancer) and 7.26 µM in HepG2 (liver cancer) cells. mdpi.com

Further studies have corroborated these findings. Thiazole derivatives have been tested against HCT-116 (colon cancer), MCF-7, and HepG2 cell lines, with some compounds showing IC50 values as low as 4.7 µg/ml and 4.8 µg/ml against HCT-116 and MCF-7, respectively. ekb.eg The cytotoxic potential of pyrazole-based 1,3,4-thiadiazoles was evaluated against HepG2, MCF-7, and A549 (lung cancer) cell lines, with most compounds showing moderate-to-high activity. nih.gov Similarly, novel 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives bearing a pyridine (B92270) moiety showed remarkable anticancer activity against HCT-116 and HepG-2 cell lines, with one derivative demonstrating IC50 values of 2.03 µM and 2.17 µM, respectively, which was superior to the reference drug. nih.gov Chromene derivatives have also shown high potency, with one compound exhibiting IC50 values of 5.36 µM, 7.82 µM, and 9.28 µM against MDA-MB-231, MCF-7, and HeLa cell lines. researchgate.net

Table 1: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives

To understand how these derivatives inhibit cancer cell growth, researchers have investigated their effects on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Several studies have confirmed that thiazole derivatives can induce apoptosis in cancer cells. One study found that a potent 1,3-thiazole compound triggered programmed cell death in MCF-7 cells. mdpi.com Further investigation into the mechanistic pathway of a particularly active thiazole derivative (compound 4c) revealed its ability to induce both early and late apoptosis in MCF-7 cells. mdpi.com The percentage of apoptotic cells increased significantly, from 0.51% (early) and 0.29% (late) in untreated cells to 22.39% and 9.51%, respectively, in treated cells. mdpi.com Similarly, certain juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to activate both intrinsic and extrinsic apoptotic pathways in colorectal adenocarcinoma cells, as evidenced by increased activity of caspases 3/7, 8, 9, and 10. mdpi.com

In addition to inducing apoptosis, these compounds often modulate the cell cycle. A series of novel thiazole derivatives was found to induce G0–G1 phase cell cycle arrest in the leukemia HL-60(TB) cell line. nih.gov Another active thiazole compound (4c) caused cell cycle arrest at the G1/S phase and increased the accumulation of cells in the pre-G1 phase by 37.36% in MCF-7 cells compared to 2.02% in untreated cells. mdpi.com This ability to halt the cell cycle prevents cancer cells from dividing and proliferating. mdpi.commdpi.com The antiproliferative activity of one compound was attributed to its ability to effectively arrest MCF-7 cells at the pre-G1 phase. mdpi.com

Identifying the specific molecular targets of these compounds is key to developing more effective and selective cancer therapies. Research has pointed to several proteins and signaling pathways that are inhibited by this compound derivatives.

A primary target identified for some thiazole derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell growth and proliferation. nih.govsemanticscholar.org Molecular docking studies have been performed to understand the binding modes of thiadiazole derivatives with the EGFR tyrosine kinase domain. nih.gov New benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been synthesized and shown to exhibit significant inhibition of EGFR kinase. semanticscholar.org

Other kinase targets have also been identified. One potent 1,3-thiazole compound demonstrated significant inhibitory activity toward the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key protein in tumor growth and angiogenesis, with an IC50 of 0.093 µM. mdpi.com Molecular docking studies affirmed the considerable binding affinity of this class of compounds towards VEGFR2 proteins. mdpi.com A separate study also identified a thiazole derivative that blocked VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Furthermore, a pyrrole (B145914) derivative featuring a piperidinyl moiety was found to potently inhibit Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A1, a key regulator of the cell cycle. nih.govresearchgate.net While direct inhibition of PARP1, HER-2, or the FAK pathway by this compound derivatives is less documented, the inhibition of crucial kinases like EGFR, VEGFR-2, and CDK2 highlights their multi-targeted potential in cancer therapy. mdpi.commdpi.comnih.govresearchgate.net

Antimicrobial Research

Beyond their anticancer properties, thiazole-based compounds have been extensively studied for their ability to combat microbial infections. This research encompasses their activity against both bacteria and fungi.

Thiazole derivatives have shown a broad spectrum of antibacterial activity. A review of the literature indicates that these compounds are effective against various Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com

Specific studies have quantified this activity. For example, a series of acetamide (B32628) substituted thiazole derivatives displayed potent microbial activity against Escherichia coli and Staphylococcus aureus. biointerfaceresearch.com Another study synthesized 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) and tested its efficacy against several staphylococcal strains. nih.gov PNT exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) of 2.5 µg/mL against S. aureus and 6.7 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov The study also determined the Minimum Bactericidal Concentrations (MBCs), which were 5.0 µg/mL and 10 µg/mL for S. aureus and MRSA, respectively, indicating a bactericidal effect. nih.gov Other research efforts have focused on synthesizing thiazole derivatives via microwave irradiation, which were then evaluated against Gram-positive (S. aureus) and Gram-negative (E. coli, Proteus vulgaris, Pseudomonas aeruginosa) bacteria, showing promising results compared to standard drugs. ekb.eg

Table 2: Antibacterial Activity (MIC/MBC) of Selected Thiazole Derivatives

The antifungal potential of thiazole derivatives has also been a key area of investigation, with promising results against clinically relevant fungal pathogens.

Notably, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of Candida albicans. nih.govnih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, an activity level comparable or even superior to the standard antifungal drug nystatin. nih.govresearchgate.net The mechanism of action for these derivatives is thought to be related to their influence on the fungal cell wall and/or cell membrane structure. nih.govnih.gov Further research into 1,3,4-thiadiazole derivatives also revealed antifungal activity against C. albicans and Aspergillus niger. mdpi.com The strongest activity against C. albicans was observed for derivatives containing bromo and chloro substitutions. mdpi.com While specific compounds targeting Aspergillus niger are part of broader screenings, the potent activity against Candida albicans underscores the potential of this chemical scaffold in the development of new antifungal agents. mdpi.comnih.gov

Table 3: Antifungal Activity (MIC) of Selected Thiazole Derivatives

Mechanisms of Antimicrobial Action

The antimicrobial potential of thiazole derivatives has been explored through various mechanistic pathways. Key targets for these compounds include essential bacterial proteins involved in cell division and DNA replication.

Inhibition of FtsZ Polymerization: The bacterial cell division protein FtsZ is a crucial target for new antibacterial agents. nih.gov Some thiazole derivatives have been shown to disrupt the dynamic assembly of the FtsZ protein and the formation of the Z-ring, which is essential for bacterial cytokinesis. nih.gov For instance, a thiazole orange derivative was found to stimulate FtsZ polymerization, leading to an increase in the size and thickness of FtsZ polymers and protofilaments. This hyper-stabilization disrupts the normal process of cell division. nih.gov This compound was also shown to inhibit the GTPase activity of FtsZ in a concentration-dependent manner, further indicating its modulatory effect on FtsZ assembly. nih.gov Unlike some inhibitors that target the GTP binding site, which can show cross-reactivity with mammalian tubulin, this thiazole derivative did not affect tubulin polymerization, suggesting a degree of selectivity for the bacterial protein. nih.govnih.gov

DNA Gyrase B Interaction: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. u-szeged.hunih.gov Thiazole-containing compounds have been identified as a new class of potent antimicrobials that can inhibit the GyrB subunit of DNA gyrase, which contains a highly conserved ATP binding site. nih.govresearchgate.net By targeting this site, these derivatives can interfere with the supercoiling of DNA, a critical process for bacterial survival. researchgate.net Optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have demonstrated potent inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. u-szeged.hu The development of these inhibitors represents a promising strategy for creating new antibacterial drugs, potentially overcoming existing resistance mechanisms associated with other antibiotic classes like fluoroquinolones, which target the GyrA subunit. u-szeged.huresearchgate.net

Protein Synthesis Disruption: While specific studies focusing solely on this compound derivatives and their direct impact on the bacterial ribosome are not extensively detailed in the provided context, the disruption of protein synthesis is a known mechanism for various heterocyclic antibiotics. This process typically involves binding to either the 30S or 50S ribosomal subunits, which prevents the elongation of the peptide chain. For example, macrolides bind to the 50S subunit to block the exit tunnel, while tetracyclines bind to the 30S subunit to prevent tRNA from attaching to the A-site. youtube.com Further investigation is required to determine if thiazole derivatives employ a similar mechanism of action.

Anti-inflammatory Research

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties, with studies focusing on their ability to inhibit key enzymes in the inflammatory cascade and modulate cellular responses.

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase)

Cyclooxygenase (COX) Inhibition: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain. nih.govmdpi.com Several studies have evaluated thiazole derivatives as inhibitors of these enzymes. nih.govfrontiersin.org For example, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) were shown to potently inhibit COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov Interestingly, the former compound was also a specific and potent inhibitor of COX-1, while the latter did not affect COX-1 activity, highlighting how structural modifications can influence selectivity. nih.gov Other research has focused on synthesizing thiazole derivatives as selective COX-2 inhibitors, which is a desirable profile for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govorientjchem.org

Lipoxygenase (LOX) Inhibition: Lipoxygenases are another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also potent inflammatory mediators. Thiazole derivatives have demonstrated significant inhibitory activity against LOX. nih.gov A study on organosilicon-containing thiazole derivatives found that all tested compounds inhibited soybean lipoxygenase activity, with 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide being the most potent. nih.gov Further studies on 5-benzylidene-2-phenyl-4-thiazolones also identified potent LOX inhibitors with IC50 values in the low micromolar range. researchgate.net Some compounds have been developed as dual inhibitors of both COX-2 and 15-LOX, which could offer a broader anti-inflammatory effect. researcher.life

| Compound Class | Target Enzyme | IC50 Value | Reference |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01±0.01µM | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 5.56x10⁻⁸±2.26x10⁻⁸µM | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65±6.20µM | nih.gov |

| 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide | Lipoxygenase | 0.01 mmol | nih.gov |

| 5-benzylidene-2-phenyl-4-thiazolone Derivative (3e) | Lipoxygenase | 12.67 µM | researchgate.net |

Cellular Inflammatory Response Modulation

Beyond direct enzyme inhibition, the anti-inflammatory effects of thiazole derivatives have been observed in cellular and in vivo models of inflammation. Organosilicon-containing thiazole derivatives were found to protect against carrageenin-induced edema in animal models, a standard test for acute inflammation. nih.gov Specifically, 3-(4-trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide and 2-amino-3-(γ-trimethylsilylpropyl)thiazolium iodide exhibited significant anti-inflammatory activity. nih.gov Similarly, other novel fused thiazole derivatives have demonstrated high anti-inflammatory activity in preclinical evaluations. nih.gov These findings indicate that the thiazole scaffold can serve as a basis for developing agents that effectively modulate the body's inflammatory responses. nih.govnih.gov

Antioxidant Activity Investigations

The antioxidant potential of thiazole derivatives has been evaluated using various in vitro assays that measure their capacity to scavenge free radicals and participate in electron transfer reactions.

Radical Scavenging Assays (e.g., DPPH, ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. nih.gov Numerous studies have shown that thiazole derivatives possess significant DPPH radical scavenging activity. researchgate.netnih.govsaudijournals.com The activity is often influenced by the nature and position of substituents on the thiazole and associated rings. For instance, a series of novel thiazolyl-polyphenolic compounds demonstrated that derivatives with 2,3,4-trihydroxybenzylidene or 3,4-dihydroxybenzylidene fragments were particularly active, likely due to their enhanced capacity to neutralize free radicals. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) Radical Scavenging: The ABTS assay is another widely used method to assess antioxidant capacity. researchgate.netnih.gov Thiazole derivatives have consistently shown an ability to scavenge the ABTS radical cation. mdpi.commdpi.comfrontiersin.org In one study, a thiazolyl-polyphenolic compound that showed intermediate activity in the DPPH assay exhibited the most potent scavenging ability in the ABTS assay, a difference attributed to factors like the reaction environment. mdpi.com The results from these assays confirm that the thiazole nucleus is a viable scaffold for designing potent antioxidant agents. nih.govmdpi.com

| Compound Series | Assay | IC50 / Activity | Reference |

| Thiazolyl-polyphenolic compound 7j | DPPH | Most active in series | mdpi.com |

| Thiazolyl-polyphenolic compound 7k | ABTS | Lowest IC50 in series | mdpi.com |

| Thiazolidinone Derivative TZD 5 | DPPH | IC50 = 27.50 µM | saudijournals.com |

| Thiazolidinone Derivative TZD 3 | DPPH | IC50 = 28.00 µM | saudijournals.com |

Electron Transfer Capacity Studies

The antioxidant mechanism of thiazole derivatives also involves their capacity to transfer electrons. This has been investigated using methods such as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays. mdpi.com A study on novel N-methyl substituted thiazole-derived polyphenolic compounds utilized a panel of electron transfer-based assays, including reducing power (RP) and total antioxidant capacity (TAC), in addition to FRAP and CUPRAC. mdpi.com The results demonstrated that certain derivatives exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. mdpi.com Another study determined the ferric reducing capacity of new thiazole and thiazolidinone derivatives using a ferricyanide/Prussian blue method, finding that the activity of most synthesized compounds exceeded that of the standard BHT. mdpi.com These studies underscore that the antioxidant properties of these compounds are mediated, at least in part, by their ability to act as electron donors. mdpi.commdpi.com

Enzyme and Receptor Target Modulation

The interaction of this compound derivatives with various enzymes and receptors has been a subject of interest in preclinical research, revealing potential mechanisms for a range of pharmacological activities.

The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, is a key target for therapeutic agents aimed at treating central nervous system disorders. Preclinical investigations into thiazole derivatives containing a piperidine (B6355638) or a similar piperazine (B1678402) moiety have shed light on their potential to modulate these receptors.

Studies on (4,5-dihydrothiazol-2-yl)phenylpiperazine derivatives have demonstrated their affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. The affinity for these receptors is influenced by the substitution pattern on the phenyl ring linked to the piperazine moiety. For instance, certain substitutions can enhance the affinity for the 5-HT1A receptor subtype. While these studies were conducted on piperazine analogs, the findings suggest that the thiazole scaffold is a key pharmacophoric element for interaction with serotonin (B10506) receptors.

Furthermore, research on other heterocyclic systems has indicated that the nature of the nitrogen-containing ring (piperidine vs. piperazine) can influence the binding affinity and functional activity at serotonin receptors. In some benzothiazole (B30560) derivatives, replacing a piperazine ring with a piperidine moiety has been shown to alter the binding intensity at 5-HT1A receptors. This suggests that this compound derivatives could also exhibit significant interactions with the serotonergic system, although direct binding studies on this specific scaffold are not extensively reported.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Thiazole derivatives incorporating a piperidine ring have been investigated as potential α-glucosidase inhibitors. In one study, a series of benzylidene-hydrazinyl-thiazole derivatives with a methyl-substituted piperidine ring were synthesized and evaluated.

The position of the methyl group on the piperidine ring was found to be a critical determinant of the inhibitory potency. Generally, derivatives with a 4-methylpiperidine (B120128) moiety displayed greater selectivity and stronger interactions with the enzyme compared to their 3-methylpiperidine (B147322) counterparts. The majority of these compounds exhibited a noncompetitive mode of inhibition. These findings underscore the potential of the piperidinyl-thiazole scaffold in the design of novel α-glucosidase inhibitors.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is a target for the treatment of these conditions. While direct studies on the urease inhibitory activity of this compound are limited, research on related structures provides some insights. A variety of piperidine derivatives with different substitutions on the nitrogen atom have been synthesized and shown to exhibit a range of urease inhibitory activities, with IC50 values from 31.97 to 254 µM. researchgate.net The nature of the substituent, including its size and electronic properties, was found to influence the inhibitory potential. researchgate.net Additionally, studies on other heterocyclic systems, such as benzimidazolone derivatives incorporating a piperazine ring, have demonstrated potent urease inhibition. nih.gov These findings suggest that the piperidine moiety is a viable scaffold for urease inhibitors, and by extension, this compound derivatives may possess this activity.

The high-affinity choline (B1196258) transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine. As such, CHT is a potential target for modulating cholinergic neurotransmission.

To date, preclinical studies specifically investigating the CHT inhibitory activity of this compound derivatives have not been extensively reported in the available scientific literature. Research in this area has focused on other piperidine-containing scaffolds.

Preclinical Analgesic Activity Assessment

The potential analgesic effects of this compound derivatives have been explored in preclinical models, with a focus on derivatives of 4-piperidone (B1582916). These studies have demonstrated that this class of compounds can exhibit significant pain-reducing properties.

In one such study, a series of novel thiazole derivatives (PM3-PM9) were synthesized from a 4-piperidone precursor and evaluated for their in vivo analgesic activity. The results indicated that all the tested thiazole derivatives displayed dose-dependent analgesic effects, ranging from mild to good. Notably, compounds with chloro and nitro substitutions (PM3, PM4, and PM5) were identified as having the highest analgesic activities. who.intmdpi.com The thiosemicarbazone intermediate also showed significant activity. mdpi.com

Another study on hydrazinyl thiazole derivatives of piperidin-4-one also reported promising analgesic properties. In this research, methoxy- and bromo-substituted thiazole derivatives demonstrated good pain-reducing effects at a dose of 30mg/kg. The thiosemicarbazone derivative in this series also showed good analgesic activity.

The table below summarizes the analgesic activity of some of the tested 4-piperidone-derived thiazole compounds.

| Compound | Substituent | Analgesic Activity Level |

|---|---|---|

| PM3 | Chloro-substituted | High |

| PM4 | Nitro-substituted | High |

| PM5 | Nitro-substituted | High |

| Methoxy-substituted derivative | Methoxy (B1213986) | Good |

| Bromo-substituted derivative | Bromo | Good |

Antiplasmodial Activity Studies

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health concern. The search for new antiplasmodial agents is a priority, and various heterocyclic compounds are being investigated.

While the thiazole ring is a component of some compounds with demonstrated antiplasmodial activity, preclinical studies focusing specifically on this compound derivatives are not widely available. Research in this area has often centered on thiazole derivatives linked to a piperazine ring. For example, a library of piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity, with some compounds showing interesting activity against chloroquine-resistant Plasmodium falciparum. nih.gov However, the direct antiplasmodial potential of the corresponding piperidine-containing thiazoles remains to be elucidated.

Hepatoprotective Potential in Experimental Models

The potential of chemical compounds to protect the liver from damage (hepatoprotection) is a crucial area of pharmacological research.

Based on the available scientific literature, preclinical studies specifically designed to evaluate the hepatoprotective potential of this compound derivatives have not been reported. While research has been conducted on the hepatoprotective effects of some piperidine-containing compounds, such as certain betulonic acid amides, these studies have not involved the thiazole heterocyclic system. Therefore, the capacity of this compound derivatives to offer protection against liver injury in experimental models is an area that requires future investigation.

Antiviral Investigations

Following a comprehensive review of publicly available scientific literature, no specific preclinical studies or mechanistic investigations detailing the antiviral activity of this compound or its direct derivatives were identified. Research focusing on the antiviral properties of compounds with this precise chemical scaffold does not appear to be present in the current body of published scientific research.

While the broader class of thiazole-containing compounds has been a subject of interest in antiviral research, with various derivatives showing activity against a range of viruses, specific data for the this compound framework is not available. researchgate.netacs.orgnih.govnih.gov Similarly, while piperidine moieties are found in some antiviral agents, the unique combination represented by this compound has not been specifically evaluated for its potential to inhibit viral replication according to the accessible literature.

Therefore, it is not possible to provide detailed research findings or data tables on the antiviral investigations of this particular compound class as such information has not been publicly documented.

Computational Chemistry and Molecular Modeling of 4 Piperidin 3 Yl Thiazole and Its Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a ligand to a protein's active site. For derivatives of 4-(Piperidin-3-yl)thiazole, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets.

Research has shown that thiazole (B1198619) derivatives can effectively bind to the active sites of several enzymes. For instance, docking studies of novel thiazole derivatives incorporating a pyridine (B92270) moiety into the DNA gyrase enzyme have revealed significant binding interactions. The binding model suggests that these derivatives could act as DNA gyrase inhibitors, with some compounds exhibiting high dock scores of -9.2 and -8.8 kcal/mol. nih.gov Similarly, molecular docking has been employed to investigate the binding of thiazole derivatives to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. These studies help in understanding the critical amino acid interactions within the EGFR binding pocket. nih.gov

In the context of viral diseases, molecular docking has been used to assess the potential of thiazole-pyridine hybrids as inhibitors of the SARS-CoV-2 main protease (Mpro). The binding energy for the interactions between the compounds and the receptor was calculated, with the best-docked pose showing a high binding energy of -8.6 kcal/mol, suggesting a strong potential for inhibition. nih.gov Furthermore, docking studies of 2,4-disubstituted thiazole derivatives with tubulin have been conducted to explore their potential as tubulin polymerization inhibitors, a mechanism relevant to anticancer activity. researchgate.net

These simulations provide valuable data on binding energies and interaction patterns, which are crucial for the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic structure, reactivity, and electrostatic potential.

The electronic properties of this compound and its derivatives can be elucidated using DFT calculations. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are crucial for understanding the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. asianpubs.org

Studies on various thiazole derivatives have shown that the HOMO-LUMO energy gap can be correlated with their biological activity. For instance, in a series of thiazole and thiazolidinone-based chalcone (B49325) derivatives, DFT calculations were used to explain the nucleophilic and electrophilic character of the molecules and their electronic densities. tandfonline.com The energy gap helps in understanding the charge transfer interactions within the molecule. irjweb.com For some thiazole derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range that suggests good chemical reactivity. nih.gov The distribution of HOMO and LUMO densities across the molecule can also indicate the likely sites for electrophilic and nucleophilic attacks. researchgate.net

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For thiazole derivatives, MEP analysis helps to identify the key sites for intermolecular interactions. nih.gov For instance, in some indole-based Schiff bases containing a thiazole moiety, the negative potential regions were found to be primarily located around the carbonyl oxygen and imine nitrogen, indicating their role as hydrogen bond acceptors in enzyme interactions. mdpi.com The distribution of electrostatic potential can be influenced by the presence of electron-withdrawing or electron-donating groups, which in turn can affect the binding affinity of the molecule to its target. mdpi.com MEP maps of thiazole and pyrazole (B372694) derivatives have shown that highly negative electrostatic potential regions are concentrated over the nitrogen atoms of the pyridine and pyrazole rings, predicting possible sites for electrophilic attacks and explaining docking results. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational changes and stability of ligand-protein complexes, complementing the static picture provided by molecular docking. nih.govajgreenchem.com

MD simulations have been applied to study the interactions of thiazole derivatives with their protein targets. These simulations can confirm the stability of the binding pose obtained from docking and provide insights into the dynamic behavior of the complex. nih.govnih.gov For example, MD simulations of a thiazole derivative complexed with the LasR protein of Pseudomonas aeruginosa were used to investigate the stability of the protein-ligand complex. nih.gov Similarly, simulations of thiazole-based hydrazones targeting breast cancer cells helped to assess the stability and conformational behavior of the compounds within the binding site of EGFR. nih.gov The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can indicate the stability of the complex and the flexibility of different regions of the protein upon ligand binding. ajgreenchem.comnih.gov

In Silico Pharmacokinetic Predictions (excluding clinical human data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME predictions for this compound and its derivatives can help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

Various computational tools and models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. For many series of thiazole derivatives, in silico ADME properties have been evaluated. nih.govtandfonline.commdpi.comnih.gov These studies often use rules such as Lipinski's rule of five to assess the drug-likeness of the compounds. tandfonline.com Predictions have indicated that many synthesized thiazole derivatives possess favorable pharmacological behaviors and satisfactory drug-like characteristics. tandfonline.commdpi.comnih.gov For example, studies on thiazole-thiazolidinedione hybrids and other thiazole derivatives have used tools like QikProp to calculate a range of ADME parameters, suggesting their potential as orally bioavailable drug candidates. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can be used to predict the activity of newly designed compounds and to understand which molecular properties are important for their biological effects.

QSAR studies have been performed on various classes of thiazole derivatives to model their antimicrobial and other biological activities. ijpsdronline.com For instance, a QSAR study on piperidin-4-yl-5-spiro-thiadiazoline derivatives indicated that an increase in the weakly polar component of the solvent-accessible surface area would favor antibacterial activity, while an increase in polarizability and a decrease in ionization potential and hydrogen bond donors would favor antifungal activity. nih.gov Both 2D and 3D-QSAR models have been developed for aryl thiazole derivatives, revealing that certain descriptors are major contributors to their inhibitory activity. ijpsdronline.com These models provide valuable guidance for the structural modification of this compound derivatives to enhance their desired biological activities.

Analytical and Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A full NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments like COSY and HSQC/HMBC, would be required for the complete assignment of all proton and carbon signals of 4-(Piperidin-3-yl)thiazole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) and thiazole (B1198619) ring protons. The thiazole ring protons at positions 2 and 5 typically appear in the aromatic region, with the H2 proton expected around δ 8.8-9.0 ppm as a doublet and the H5 proton around δ 7.3-7.5 ppm, also as a doublet, due to coupling with each other. nih.gov

The piperidine ring protons would present a more complex pattern in the aliphatic region (δ 1.5-3.5 ppm). The proton at C3, which is attached to the thiazole ring, would likely be a multiplet around δ 3.0-3.5 ppm. The protons on the nitrogen-bearing carbon (C2 and C6) would appear as distinct multiplets, likely deshielded due to the adjacent nitrogen atom. The remaining methylene (B1212753) protons at C4 and C5 would produce overlapping multiplets. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The thiazole ring carbons are expected in the δ 110-160 ppm range. Based on data for similar thiazoles, C2 would be around δ 157 ppm, C4 around δ 133 ppm, and C5 around δ 126 ppm. nih.gov The piperidine ring carbons would appear in the aliphatic region (δ 25-60 ppm). The C3 carbon, attached to the thiazole ring, would be expected around δ 35-45 ppm, while the C2 and C6 carbons adjacent to the nitrogen would be in the δ 45-55 ppm range. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole H2 | 8.8 - 9.0 (d) | 155 - 158 |

| Thiazole C4 | - | 132 - 135 |

| Thiazole H5 | 7.3 - 7.5 (d) | 124 - 127 |

| Piperidine C2 | 3.0 - 3.4 (m) | 48 - 52 |

| Piperidine H3 | 3.0 - 3.5 (m) | 35 - 45 |

| Piperidine C4 | 1.6 - 2.0 (m) | 25 - 30 |

| Piperidine C5 | 1.5 - 1.9 (m) | 24 - 29 |

| Piperidine C6 | 2.6 - 3.0 (m) | 45 - 50 |

| Piperidine N-H | 1.5 - 2.5 (br s) | - |

Note: Predicted data is based on analogous structures from literature. nih.govnih.govchemicalbook.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A medium to weak band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the piperidine ring. chemicalbook.com The C-H stretching vibrations of the aliphatic piperidine ring would appear just below 3000 cm⁻¹, while the C-H stretches of the thiazole ring would be observed just above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹. vscht.cz

The thiazole ring itself would produce a series of characteristic skeletal vibration bands in the fingerprint region (1650-700 cm⁻¹). These include C=N stretching vibrations around 1620-1550 cm⁻¹ and other ring stretching modes. researchgate.netrdd.edu.iq

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3400 | Medium-Weak |

| Thiazole C-H | Stretch | 3100 - 3150 | Medium |

| Piperidine C-H | Stretch | 2850 - 2960 | Strong |

| Thiazole Ring | C=N Stretch | 1620 - 1550 | Medium |

| Thiazole Ring | Skeletal Vibrations | 1500 - 1300 | Medium-Strong |

| C-N | Stretch | 1250 - 1020 | Medium |

Note: Predicted data is based on established correlation tables and literature. chemicalbook.comvscht.czresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The chromophore in this compound is the thiazole ring. The piperidine ring acts as a non-chromophoric auxochrome. Unsubstituted thiazole exhibits a strong absorption band around 235 nm, which is attributed to a π → π* electronic transition. nist.gov The substitution of the piperidine group at the C4 position is expected to cause a slight bathochromic (red) shift in the absorption maximum (λmax). Therefore, this compound would likely display a λmax in the range of 240-260 nm. researchgate.netnih.gov A weaker n → π* transition might also be observed at a longer wavelength.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂S), the calculated monoisotopic molecular weight is approximately 168.07 g/mol . The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at m/z = 168.

The fragmentation pattern would be characteristic of both the piperidine and thiazole rings. A primary fragmentation pathway for piperidine derivatives is the α-cleavage, which involves the loss of a hydrogen atom or an alkyl group adjacent to the nitrogen, leading to a stable iminium ion. nih.govmiamioh.edu A prominent peak at m/z 167 (M-1) would be expected from the loss of a hydrogen radical from the piperidine ring. Another significant fragmentation would involve the cleavage of the piperidine ring itself, potentially leading to a base peak at m/z 84, corresponding to the piperidinyl radical cation fragment resulting from the cleavage of the C-C bond linking the two rings.

The thiazole ring is relatively stable but can also fragment under electron impact. Common fragmentation pathways for thiazoles include the loss of HCN or cleavage of the ring to produce smaller sulfur-containing fragments. rsc.orgresearchgate.netresearchgate.net

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [M]⁺˙ (Molecular Ion) | - |

| 167 | [M-H]⁺ | Loss of H˙ from piperidine ring |

| 85 | [C₅H₉N]⁺ | Piperidin-3-yl cation |

| 84 | [C₅H₈N]⁺ | α-cleavage product from piperidine |

| 83 | [C₄H₅S]⁺ | Thiazole ring fragment |

Note: Predicted data is based on fragmentation patterns of analogous structures. nih.govmiamioh.edursc.orgresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information for a crystalline solid. A single-crystal X-ray diffraction analysis of a suitable crystal of this compound would confirm the connectivity of the atoms and provide precise data on bond lengths, bond angles, and torsion angles.

This technique would definitively establish the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation. It would also determine the orientation of the thiazole substituent on the piperidine ring, i.e., whether it is in an axial or equatorial position. nih.govwhiterose.ac.uk The thiazole ring itself is expected to be planar. nih.govnih.gov The analysis would also reveal the dihedral angle between the plane of the thiazole ring and the mean plane of the piperidine ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, that govern the crystal packing arrangement. mdpi.comrsc.org

Expected Information from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements confirming the molecular geometry. |

| Ring Conformation | Confirmation of the piperidine ring's chair conformation. |

| Substituent Orientation | Determination of the axial/equatorial position of the thiazole group. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent packing forces. |

Note: Expectations are based on crystallographic studies of similar heterocyclic compounds. nih.govwhiterose.ac.uknih.gov

Future Directions and Research Perspectives for 4 Piperidin 3 Yl Thiazole Analogues

Exploration of Novel Therapeutic Lead Compounds from this Scaffold

The versatility of the 4-(piperidin-3-yl)thiazole core structure provides a rich platform for the discovery of new therapeutic agents. The thiazole (B1198619) ring, a component of numerous clinically approved drugs such as the antiviral Ritonavir and the antimicrobial Sulfathiazole, is known for its diverse pharmacological activities. nih.gov Similarly, the piperidine (B6355638) moiety is a common feature in many centrally active pharmaceuticals. The combination of these two pharmacophores in the this compound scaffold presents significant opportunities for developing novel lead compounds for a variety of diseases.

Future research will likely focus on the synthesis and biological evaluation of novel analogues to explore their therapeutic potential in several key areas:

Anticancer Agents: Thiazole derivatives have shown considerable promise as anticancer agents. mdpi.commdpi.com Research into new this compound analogues could lead to the identification of compounds with potent antiproliferative activity against various cancer cell lines. mdpi.commdpi.com Structure-activity relationship (SAR) studies will be crucial in optimizing the substitution patterns on both the piperidine and thiazole rings to enhance cytotoxicity towards cancer cells while minimizing effects on healthy cells. mdpi.com

Neurodegenerative Diseases: The treatment of neurodegenerative diseases like Alzheimer's and Parkinson's remains a significant challenge. nih.gov Thiazole-containing compounds have been investigated for their potential to address the multifactorial nature of these conditions. nih.gov Future work could involve designing this compound derivatives that can modulate key pathological pathways in neurodegeneration.

Analgesics: Certain thiazole derivatives have demonstrated analgesic properties. nih.gov By systematically modifying the this compound scaffold, it may be possible to develop new classes of potent and safe analgesics.

Antimicrobial Agents: Given the well-established antimicrobial activity of some thiazole-containing compounds, exploring new derivatives of the this compound scaffold for antibacterial and antifungal properties is a logical next step. nih.gov

A summary of potential therapeutic applications for novel this compound analogues is presented in the table below.

| Therapeutic Area | Rationale | Key Research Focus |

| Oncology | Thiazole derivatives have demonstrated antiproliferative activity. mdpi.com | Optimization of substituents to enhance cytotoxicity against cancer cells. mdpi.com |

| Neurodegeneration | Thiazole-based compounds are being explored for multifactorial diseases like Alzheimer's. nih.gov | Design of analogues targeting key pathological pathways. |

| Pain Management | Some thiazole derivatives exhibit analgesic effects. nih.gov | Development of potent and safe non-opioid analgesics. |

| Infectious Diseases | Thiazole is a known pharmacophore in antimicrobial drugs. nih.gov | Screening for broad-spectrum antibacterial and antifungal activity. |

Investigation of Polypharmacology and Multi-Targeting Strategies

The traditional "one-target, one-molecule" approach to drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov Consequently, there is a growing interest in the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. nih.govnih.gov The this compound scaffold is well-suited for the design of such polypharmacological agents.

Future research in this area should focus on:

Design of Dual-Target Inhibitors: For diseases like Alzheimer's, where multiple factors contribute to its progression, designing compounds that can inhibit more than one key enzyme is a promising strategy. nih.gov For instance, a this compound analogue could be engineered to inhibit both acetylcholinesterase (AChE) and another relevant target.

Broad-Spectrum Kinase Inhibitors: In oncology, targeting multiple kinases is a validated approach to overcoming drug resistance. The this compound framework could be used to develop inhibitors that target a specific profile of kinases involved in tumor growth and survival.

Hybrid Molecules: The concept of creating hybrid molecules by combining the this compound scaffold with other pharmacophores is a viable strategy for achieving multi-target activity. nih.gov

The table below outlines potential multi-targeting strategies for this compound analogues.

| Disease Area | Potential Targets | Rationale for Multi-Targeting |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Monoamine Oxidase-B (MAO-B), β-secretase (BACE-1) nih.gov | Addresses multiple pathological pathways including neurotransmitter levels and amyloid plaque formation. nih.govjneonatalsurg.com |

| Cancer | Multiple protein kinases, HER2 mdpi.com | Overcomes drug resistance and provides a more comprehensive antitumor effect. |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) nih.gov | Targets multiple pathways in the inflammatory cascade for enhanced anti-inflammatory effects. |

Advanced Synthetic Route Development for Scalability and Efficiency

To facilitate the exploration of the this compound chemical space and to enable the large-scale production of promising drug candidates, the development of efficient and scalable synthetic routes is essential. While traditional methods for thiazole synthesis exist, future efforts should focus on modern, more sustainable approaches.

Key areas for development include:

One-Pot, Multi-Component Reactions: These reactions offer a streamlined approach to synthesizing complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. bepls.com

Green Chemistry Approaches: The use of environmentally benign solvents (like water or PEG-400), catalyst-free conditions, and energy-efficient methods such as microwave or ultrasonic irradiation can significantly reduce the environmental impact of synthesis. bepls.com

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis, making it an attractive option for large-scale production.

The following table summarizes advanced synthetic strategies applicable to this compound analogues.

| Synthetic Strategy | Advantages |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. bepls.com |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. bepls.com |

| Ultrasonic Irradiation | Enhanced reaction rates, milder reaction conditions. |

| Use of Green Solvents/Catalysts | Reduced environmental impact, improved safety. bepls.com |

| Flow Chemistry | Improved scalability, better process control, enhanced safety. |

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds while reducing costs. taylorandfrancis.com The integration of advanced computational methods will be crucial for the future development of this compound analogues.

Future applications of computational methodologies include:

Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico against biological targets of interest to identify potential hits for further experimental validation. nih.govnih.gov

Molecular Docking and Dynamics: These techniques can be used to predict the binding modes of this compound analogues to their target proteins, providing insights into the molecular basis of their activity and guiding the design of more potent compounds. nih.govresearcher.life

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity, enabling the prediction of the activity of novel compounds.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can be predicted using computational models, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. mdpi.com

The table below highlights the role of various computational methods in the drug discovery pipeline for this compound analogues.

| Computational Method | Application in Drug Discovery |

| Virtual High-Throughput Screening | Identification of initial hit compounds from large virtual libraries. nih.gov |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. nih.gov |

| Molecular Dynamics Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes. |

| QSAR Modeling | Prediction of the biological activity of novel analogues. |

| ADMET Prediction | Early assessment of drug-like properties and potential liabilities. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-(Piperidin-3-yl)thiazole derivatives, and how are reaction conditions optimized?

- Methodology : The synthesis often involves heterocyclic ring formation and functionalization. For example, Knoevenagel condensation is used to construct the thiazole ring, followed by piperidine substitution via nucleophilic reactions. Solvent selection (e.g., DMF or toluene), catalysts (e.g., acidic/basic conditions), and temperature control (60–120°C) are critical for yield optimization. Post-synthetic purification typically employs column chromatography or recrystallization .

- Validation : Reaction progress is monitored using thin-layer chromatography (TLC), and structural confirmation relies on H/C NMR and mass spectrometry .

Q. How are this compound derivatives characterized to confirm structural integrity and purity?

- Analytical Techniques :

- Spectroscopy : H NMR (to confirm proton environments), C NMR (for carbon skeleton verification), and FT-IR (to identify functional groups like C=S or N-H stretches).

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and elemental analysis (C, H, N, S) to validate stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the thiazole ring) influence the biological activity of this compound derivatives?

- Case Study : Fluorine substitution at the thiazole C5 position reduces metabolic instability by blocking bioactivation pathways (e.g., thiazole ring scission to reactive acylthiourea). Piperidine N-methylation enhances blood-brain barrier permeability, as observed in analogs with neuropharmacological activity .

- Experimental Design : Comparative structure-activity relationship (SAR) studies using in vitro assays (e.g., IC determination in cancer cell lines) paired with molecular docking (e.g., targeting 14-α-demethylase for antifungal activity) .

Q. What strategies resolve contradictions in reported bioactivation pathways of this compound derivatives?

- Challenge : Conflicting data on whether thiazole ring oxidation leads to cytotoxic metabolites (e.g., glyoxal) or stable sulfoxide derivatives.

- Resolution :

- Trapping Studies : Use glutathione (GSH) in human liver microsome incubations to detect electrophilic intermediates via LC-MS. For example, GSH adducts at the thiazole C5 position confirm oxidative bioactivation .

- Isotope Labeling : O-labeling to trace oxygen incorporation during thiazole-S-oxide formation .

Q. How can molecular docking guide the optimization of this compound derivatives for specific biological targets?

- Protocol :

Target Selection : Prioritize enzymes with known ligand-binding pockets (e.g., lanosterol 14-α-demethylase for antifungals [PDB: 3LD6]) .

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields adjusted for sulfur-containing heterocycles.

Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro inhibitory activity. For example, derivatives with piperidine-linked hydrophobic groups show enhanced binding to kinase ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.